

Spectroscopic data of 3-Chlorobutanal (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Chlorobutanal

Cat. No.: B14413697

Get Quote

Spectroscopic Data of 3-Chlorobutanal: A Technical Guide

Disclaimer: Experimental spectroscopic data for **3-Chlorobutanal** is limited in publicly accessible databases. The following guide is based on predicted values derived from established spectroscopic principles and data from analogous chemical structures.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Chlorobutanal**. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for **3-Chlorobutanal**. These predictions are based on the analysis of its functional groups (aldehyde and alkyl chloride) and data from similar compounds.

Table 1: Predicted ¹H NMR Data for **3-Chlorobutanal**

Solvent: CDCl₃, Reference: TMS (0 ppm)



Protons (Position)	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-1 (CHO)	9.7 - 9.8	Triplet (t)	~1.5 - 2.5
H-2 (CH ₂)	~2.9 - 3.1	Doublet of doublets (dd)	~17.0, ~6.0
H-3 (CHCI)	~4.3 - 4.5	Multiplet (m)	-
H-4 (CH₃)	~1.6 - 1.7	Doublet (d)	~6.5

Table 2: Predicted ¹³C NMR Data for **3-Chlorobutanal**

Solvent: CDCl₃, Reference: TMS (0 ppm)

Carbon (Position)	Predicted Chemical Shift (δ, ppm)
C-1 (CHO)	~200 - 202
C-2 (CH ₂)	~50 - 52
C-3 (CHCI)	~58 - 60
C-4 (CH ₃)	~22 - 24

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-Chlorobutanal

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H Stretch (aldehyde)	2820-2850 and 2720-2750	Medium
C=O Stretch (aldehyde)	1720-1740	Strong
C-H Bending (CH₃ and CH₂)	1375-1465	Medium
C-Cl Stretch	600-800	Strong

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Chlorobutanal



m/z	lon	Comments
106/108	[M]+	Molecular ion peak, showing a ~3:1 ratio due to ³⁵ Cl and ³⁷ Cl isotopes.
71	[M-Cl]+	Loss of a chlorine radical.
77/79	[M-CHO] ⁺	Loss of the formyl radical.
63/65	[C ₂ H ₄ Cl] ⁺	Fragmentation at the C2-C3 bond.
43	[C ₃ H ₇] ⁺	Loss of CHO and Cl.
29	[CHO]+	Formyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 3-Chlorobutanal for ¹H NMR (20-50 mg for ¹³C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.[1]
- ¹H NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.



- Shim the magnetic field to achieve homogeneity and optimize resolution.
- Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the tetramethylsilane (TMS) signal at 0 ppm.
- ¹³C NMR Data Acquisition:
 - Following ¹H NMR, tune the probe to the ¹³C frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
 - A wider spectral width (e.g., 0-220 ppm) is required.
 - A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of liquid 3-Chlorobutanal onto the surface of a salt plate (e.g., NaCl or KBr).
 [2]
 - Place a second salt plate on top to create a thin liquid film between the plates.[2]
- Data Acquisition:
 - Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).



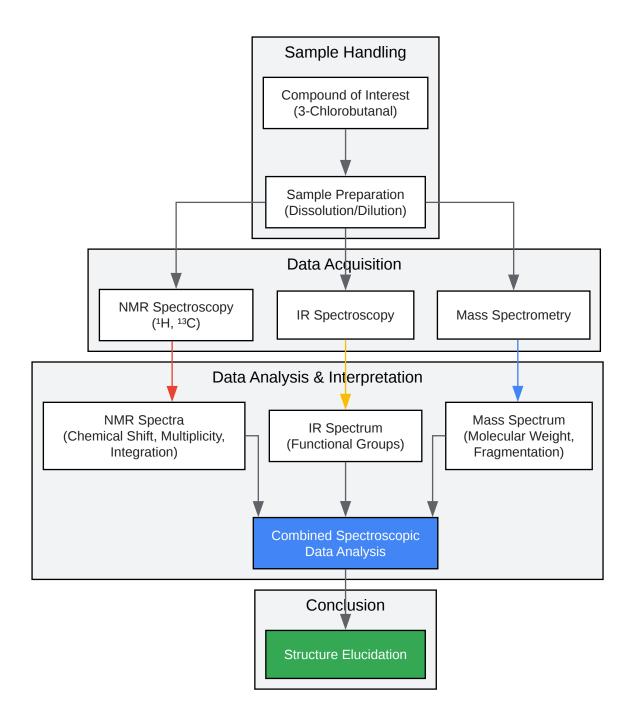
2.3 Mass Spectrometry (MS)

- Sample Introduction:
 - For a volatile liquid like 3-Chlorobutanal, direct injection or infusion into the ion source can be used. Alternatively, it can be coupled with a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization (Electron Ionization EI):
 - The sample is introduced into a high-vacuum source chamber where it is vaporized.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4]
 - This causes the molecules to ionize and fragment.
- · Mass Analysis and Detection:
 - The resulting positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Chlorobutanal**.





Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data of 3-Chlorobutanal (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b14413697#spectroscopic-data-of-3-chlorobutanal-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com